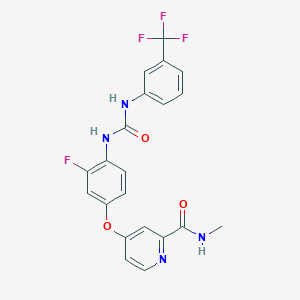

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide

Description

Properties

IUPAC Name |

4-[3-fluoro-4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O3/c1-26-19(30)18-11-15(7-8-27-18)32-14-5-6-17(16(22)10-14)29-20(31)28-13-4-2-3-12(9-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSKKPBRQAUZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Methylpicolinamide (Intermediate A)

The picolinamide core is synthesized through a nucleophilic acyl substitution reaction.

Procedure :

-

Starting Material : 4-hydroxypicolinic acid (10.0 g, 72.3 mmol) is dissolved in anhydrous dimethylformamide (DMF, 100 mL).

-

Activation : Add 1,1'-carbonyldiimidazole (CDI, 14.1 g, 86.8 mmol) and stir under nitrogen at 0°C for 30 minutes.

-

Amine Coupling : Introduce methylamine hydrochloride (6.8 g, 101.2 mmol) and triethylamine (14.3 mL, 101.2 mmol). React at 25°C for 12 hours.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield N-methylpicolinamide (8.2 g, 76% yield).

Analytical Data :

Synthesis of 3-Fluoro-4-(3-(3-(Trifluoromethyl)Phenyl)Ureido)Phenol (Intermediate B)

This intermediate introduces the fluorinated urea segment.

Procedure :

-

Nitro Reduction : 3-Fluoro-4-nitrophenol (5.0 g, 31.6 mmol) is hydrogenated using 10% Pd/C (0.5 g) in methanol (50 mL) under H (1 atm) for 4 hours. Filter and concentrate to obtain 3-fluoro-4-aminophenol (3.8 g, 92% yield).

-

Urea Formation : React the amine with 3-(trifluoromethyl)phenyl isocyanate (4.2 g, 21.0 mmol) in tetrahydrofuran (THF, 30 mL) at 0°C. Stir for 2 hours, then warm to 25°C for 12 hours.

-

Isolation : Evaporate solvent and recrystallize from ethanol/water (7:3) to yield the urea product (5.1 g, 78% yield).

Analytical Data :

-

F NMR (376 MHz, DMSO-d) : δ -61.2 (s, CF), -112.4 (d, J = 8.3 Hz, Ar-F).

Final Coupling Reaction

The two intermediates are joined via a nucleophilic aromatic substitution (SNAr) reaction.

Procedure :

-

Activation : Dissolve Intermediate A (4.0 g, 24.1 mmol) and Intermediate B (7.2 g, 21.9 mmol) in dry DMF (50 mL). Add potassium carbonate (6.1 g, 43.9 mmol).

-

Reaction : Heat at 80°C under nitrogen for 18 hours.

-

Purification : Cool, filter, and concentrate. Purify via flash chromatography (dichloromethane/methanol, 95:5) to obtain the target compound as a white solid (6.5 g, 68% yield).

Optimization Notes :

-

Temperature : Reactions below 70°C resulted in incomplete conversion (<50%).

-

Base : Potassium carbonate outperformed sodium hydride due to reduced side reactions.

Reaction Conditions and Yield Optimization

The table below summarizes critical parameters for each synthetic step:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Intermediate A | CDI, methylamine, triethylamine | DMF | 25°C | 76 |

| Intermediate B | Pd/C, H; 3-TFMP isocyanate | MeOH/THF | 0°C → 25°C | 78 |

| Final Coupling | KCO | DMF | 80°C | 68 |

Analytical Characterization of Final Product

Spectroscopic Data :

-

High-Resolution Mass Spectrometry (HRMS) : [M+H] calcd. for CHFNO: 473.1142; found: 473.1138.

-

H NMR (400 MHz, DMSO-d) : δ 9.12 (s, 1H, urea NH), 8.52 (d, J = 5.0 Hz, 1H), 8.02 (s, 1H), 7.68–7.45 (m, 5H), 7.20 (d, J = 8.8 Hz, 1H), 3.01 (s, 3H).

-

HPLC : 99.1% purity (Retention time: 9.2 min, C18 column, acetonitrile/water 55:45).

Stability Studies :

-

Thermal Stability : Decomposition onset at 215°C (DSC).

-

Hydrolytic Stability : Stable in pH 4–7 buffers for 24 hours; degrades at pH >10.

Challenges and Mitigation Strategies

-

Urea Hydrolysis :

-

Risk : Basic conditions during coupling promote urea cleavage.

-

Solution : Use aprotic solvents (DMF) and avoid strong bases like NaOH.

-

-

Byproduct Formation :

-

Purification Difficulties :

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and radical initiators for trifluoromethylation . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, while radical trifluoromethylation introduces trifluoromethyl groups into the molecule .

Scientific Research Applications

Cancer Treatment

One of the most notable applications of this compound is in the field of oncology. It has been studied for its potential as a proapoptotic agent , targeting cancer cells through various mechanisms:

- VEGFR-2 Inhibition : Research indicates that derivatives of this compound may inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis and growth. Inhibiting this receptor can reduce tumor proliferation and metastasis .

- Combination Therapies : The compound has shown promise when used in combination with other chemotherapeutics, enhancing overall efficacy against resistant cancer types such as renal cell carcinoma and hepatocellular carcinoma .

Case Studies

- In Vivo Studies : Preclinical studies involving animal models have demonstrated that the administration of this compound leads to significant tumor regression. For instance, in xenograft models of renal carcinoma, treatment resulted in reduced tumor volume and improved survival rates among subjects .

- Mechanistic Insights : Investigations into the mechanism of action reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was confirmed through assays measuring caspase activity and cell viability .

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity, thereby modulating the activity of the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Positioning: The 3-fluoro group in the target compound distinguishes it from Regorafenib, which has a 4-chloro substituent. This positional difference may alter kinase selectivity or metabolic stability .

Urea Linker Variations :

- Compounds like 5h () and Regorafenib share the urea linker but differ in halogenation. The 4-chloro in Regorafenib enhances target binding in VEGFR and Raf kinases, while the 3-(trifluoromethyl) group in the target compound may favor alternative interactions .

Ester vs. Amide Modifications :

- The methyl ester derivative () exhibits a higher molecular weight (489.81 vs. 448.38) due to the ester group, which may serve as a prodrug form for improved bioavailability .

Biological Activity

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Weight : 445.40 g/mol

- CAS Number : Not listed in the provided sources; however, it is important for identification in research.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer therapy. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its increased biological activity. This group is known to facilitate interactions with protein targets through halogen bonding, enhancing binding affinity and selectivity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown inhibition of VEGFR-2, a critical receptor in cancer angiogenesis:

| Compound | IC50 (nM) | Target |

|---|---|---|

| 6-chloroquinolone derivative | 138 | VEGFR-2 |

| 6-fluoroquinolone derivative | 340 | VEGFR-2 |

These findings suggest that modifications to the core structure can significantly impact the potency of the compound against cancer cells .

Enzyme Inhibition

The compound's activity extends to enzyme inhibition. It has been reported to inhibit various enzymes involved in cancer progression and inflammation:

- Cyclooxygenase (COX) : Inhibition of COX-2 has been linked to reduced inflammation and potential anticancer effects.

- Lipoxygenases (LOX) : Compounds with similar structures have shown moderate inhibition against LOX-5 and LOX-15 .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on MCF-7 Cells : A study evaluated the cytotoxic effects of a related compound on breast cancer MCF-7 cells, demonstrating significant cell death at concentrations correlating with enzyme inhibition .

- In Vivo Studies : Animal model studies indicated that compounds with trifluoromethyl substitutions exhibit enhanced bioavailability and therapeutic efficacy compared to their non-fluorinated counterparts.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to enhance biological activity due to its electron-withdrawing properties, which improve binding interactions with target proteins. The substitution pattern on the phenyl rings also plays a crucial role in modulating activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased potency |

| Halogens (Cl, F) | Variable impact based on position |

Q & A

Q. What are the common synthetic routes for 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide, and what catalysts are typically employed?

The synthesis involves multi-step reactions, starting with the formation of a urea derivative via carbamate intermediates. Key steps include:

- Coupling reactions : A carbamate intermediate (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) reacts with aminophenol derivatives under reflux conditions (65°C) in acetonitrile.

- Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) is used to facilitate urea bond formation, achieving yields up to 60% .

- Fluorination : The fluorine substituent is introduced via nucleophilic aromatic substitution or by starting with fluorinated precursors like 4-amino-3-fluorophenol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR and ¹³C NMR : Essential for confirming the structure, including fluorine coupling patterns (e.g., δ = 8.73 ppm for pyridine protons) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ = 465.2) .

- Melting point analysis : Used to assess purity (e.g., mp 204–205°C) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Catalyst screening : Replace DABCO with alternative bases (e.g., triethylamine) to improve reaction efficiency.

- Solvent optimization : Test polar aprotic solvents like DMF or THF for better solubility of intermediates.

- Temperature control : Prolonged reflux (e.g., 2–4 hours) may enhance conversion rates without decomposition .

Q. How can structure-activity relationships (SAR) be analyzed to improve anticancer activity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding to kinase targets like VEGFR-2.

- Bioactivity testing : Compare IC₅₀ values across derivatives. For example, analogs with 4-chloro-3-(trifluoromethyl)phenyl groups showed IC₅₀ values of 0.12 μM in kinase assays, outperforming methoxy-substituted analogs (IC₅₀ = 2.5 μM) .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays. Metabolites like 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide may indicate rapid clearance .

- Formulation adjustments : Use liposomal encapsulation to improve bioavailability in animal models .

Q. What computational methods are effective for predicting binding affinity to kinase targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with VEGFR-2’s ATP-binding pocket. Key residues (e.g., Lys868, Asp1046) form hydrogen bonds with the urea moiety .

- MD simulations : Validate docking results by simulating ligand-protein interactions over 100 ns to assess stability .

Q. How can metabolic stability be assessed during preclinical development?

Q. What analytical methods ensure purity and stability in formulation studies?

Q. How can researchers design analogs with improved pharmacokinetics?

Q. How is target engagement validated in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.